维库溴胺

描述

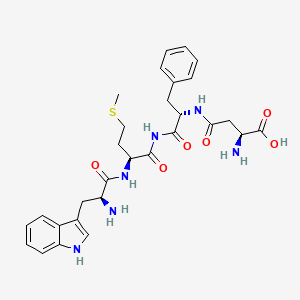

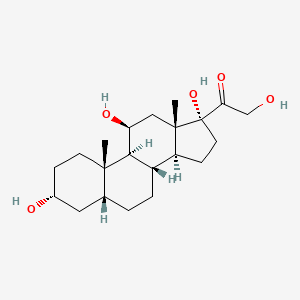

Vecuronium bromide is a non-depolarizing neuromuscular blocking agent used primarily in anesthesia to induce skeletal muscle relaxation during surgical procedures or mechanical ventilation . It is a member of the aminosteroid family of neuromuscular-blocking agents and works by competitively blocking the action of acetylcholine on skeletal muscles . Vecuronium bromide is commonly administered intravenously and is known for its intermediate duration of action .

科学研究应用

Vecuronium bromide is extensively used in scientific research, particularly in the fields of:

Chemistry: It is studied for its unique chemical properties and reactions.

Biology: Research focuses on its effects on neuromuscular transmission and muscle relaxation.

Industry: The compound is used in the pharmaceutical industry for the production of anesthetic agents.

作用机制

Vecuronium bromide is a nondepolarizing neuromuscular blocking agent used to relax muscles or as an adjunct in general anesthesia during surgical procedures .

Target of Action

Vecuronium bromide primarily targets nicotinic cholinergic receptors . These receptors are located at the motor end plates of muscles and are responsible for transmitting signals from nerves to muscles .

Mode of Action

Vecuronium bromide acts by competitively binding to the nicotinic cholinergic receptors . This competitive binding decreases the opportunity for acetylcholine, a neurotransmitter, to bind to these receptors at the postjunctional membrane of the myoneural junction . This results in the inhibition of nerve impulses, leading to muscle relaxation .

Biochemical Pathways

The principal pharmacologic effects of vecuronium bromide revolve around its competitive binding of cholinergic receptors located at motor end plates . This competitive binding inhibits the action of acetylcholine, a neurotransmitter that transmits signals across a neuromuscular junction . By blocking these signals, vecuronium bromide prevents muscle contractions, leading to muscle relaxation .

Pharmacokinetics

Vecuronium bromide has a rapid initial distribution phase followed by a slower elimination phase . It is highly ionized, resulting in a small volume of distribution . The onset of action is within 1 minute, with maximal effect at 3-5 minutes . It is metabolized in the liver, and approximately 30% to 75% is excreted in the feces, with the remainder excreted in the urine as unchanged drug and metabolites .

Result of Action

The result of vecuronium bromide’s action is skeletal muscle relaxation . This is typically employed as an adjunct to general anesthesia, facilitating endotracheal intubation, and providing skeletal muscle relaxation during surgery or mechanical ventilation .

Action Environment

The neuromuscular blocking action of vecuronium bromide is slightly enhanced in the presence of potent inhalation anesthetics . If vecuronium bromide is first administered more than 5 minutes after the start of the inhalation of enflurane, isoflurane, or halothane, or when steady-state has been achieved, the intubating dose of vecuronium may be decreased by approximately 15% . This suggests that the environment, particularly the presence of other drugs, can influence the action, efficacy, and stability of vecuronium bromide .

准备方法

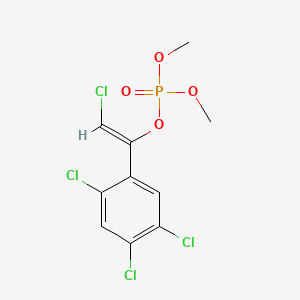

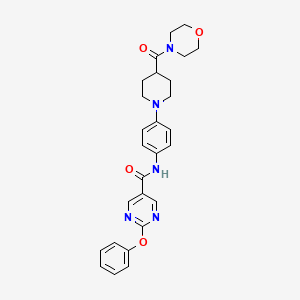

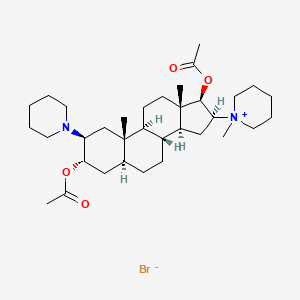

Synthetic Routes and Reaction Conditions: The synthesis of vecuronium bromide involves multiple steps starting from epiandrosterone. The process includes esterification, elimination, dehydration, enolization, esterification, epoxy reaction, ring-opening, addition reaction, reduction, and acetylation . The final step involves the formation of a quaternary ammonium salt by reacting the intermediate with bromomethane .

Industrial Production Methods: Industrial production of vecuronium bromide typically involves dissolving the raw material in dichloromethane, followed by chromatography to purify the compound . The purified compound is then recrystallized using absolute ethyl alcohol at controlled temperatures to obtain the final product .

化学反应分析

Types of Reactions: Vecuronium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its primary use.

Substitution: The formation of vecuronium bromide itself involves a substitution reaction where a quaternary ammonium salt is formed.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide can be used for oxidation reactions.

Reduction: Potassium borohydride is commonly used for reduction reactions.

Substitution: Bromomethane is used in the final step to form the quaternary ammonium salt.

Major Products Formed: The major product formed from these reactions is vecuronium bromide itself, along with various intermediates such as 2Beta, 16Beta-di (1-piperidyl)-3Alpha, 17Beta-acetoxyl-5Alpha-androstane .

相似化合物的比较

Pancuronium: Another aminosteroid neuromuscular-blocking agent with a longer duration of action compared to vecuronium.

Rocuronium: Similar to vecuronium but with a faster onset of action, making it preferable for rapid sequence intubation.

Succinylcholine: A depolarizing neuromuscular-blocking agent used for rapid sequence intubation but with a different mechanism of action.

Uniqueness of Vecuronium Bromide: Vecuronium bromide is unique due to its intermediate duration of action and minimal cardiovascular side effects . Unlike pancuronium, it does not significantly affect heart rate or blood pressure, making it a safer option for patients with cardiovascular concerns . Additionally, its effects can be easily reversed, providing greater control during surgical procedures .

属性

| Vecuronium is a bisquaternary nitrogen compound that acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur. | |

CAS 编号 |

50700-72-6 |

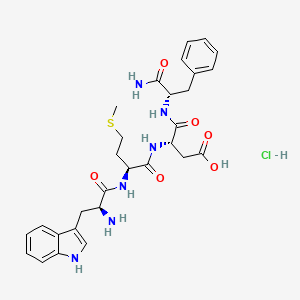

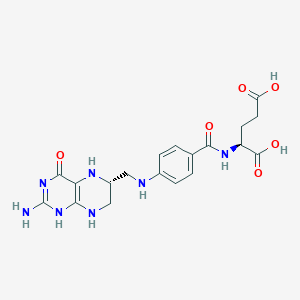

分子式 |

C34H57N2O4+ |

分子量 |

557.8 g/mol |

IUPAC 名称 |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI 键 |

BGSZAXLLHYERSY-XQIGCQGXSA-N |

SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |

手性 SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C |

规范 SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |

外观 |

White to off-white crystalline powder |

熔点 |

228.0 °C |

| 50700-72-6 | |

物理描述 |

Solid |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

1.86e-05 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Bromide, Vecuronium Citrate, Vecuronium Hydrobromide, Vecuronium Hydrochloride, Vecuronium Maleate, Vecuronium NC 45 NC-45 NC45 Norcuron ORG NC 45 ORG NC45 ORG-NC 45 ORG-NC-45 ORG-NC45 ORGNC 45 ORGNC45 Phosphate, Vecuronium Vecuronium Vecuronium Bromide Vecuronium Bromide, Quaternary Ion Vecuronium Citrate Vecuronium Hydrobromide Vecuronium Hydrochloride Vecuronium Maleate Vecuronium Phosphate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does vecuronium bromide induce muscle relaxation?

A1: Vecuronium bromide acts as a competitive antagonist at the neuromuscular junction. [, , , ] It binds to nicotinic acetylcholine receptors on the muscle cell membrane, preventing acetylcholine from binding and triggering muscle contraction. [, , , ] This blockade leads to skeletal muscle paralysis, which is essential for various surgical procedures and mechanical ventilation. [, , , ]

Q2: What is the molecular formula and weight of vecuronium bromide?

A2: The molecular formula of vecuronium bromide is C32H47BrN2O4, and its molecular weight is 615.6 g/mol. [, ]

Q3: What spectroscopic techniques are used to characterize vecuronium bromide?

A3: Various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC, ROESY), infrared (IR) spectroscopy, and mass spectrometry (MS), have been employed to identify and confirm the structure of vecuronium bromide. [, ] These methods provide detailed information about the compound's chemical structure, including the arrangement of atoms, functional groups, and stereochemistry.

Q4: How does storage temperature affect the stability of vecuronium bromide solutions?

A5: Studies demonstrated that vecuronium bromide solutions prepared in preservative-free sterile water for injection remained stable for at least 21 days when stored at both room temperature (23-25°C) and refrigerated conditions (3-5°C). []

Q5: How is vecuronium bromide metabolized and excreted?

A6: Vecuronium bromide is primarily metabolized in the liver and excreted through bile. [] Renal excretion plays a minor role. []

Q6: Does liver dysfunction affect the duration of vecuronium bromide's effect?

A7: Yes, studies show that liver dysfunction significantly prolongs the duration of action of vecuronium bromide. [] This is because the liver is the primary site of metabolism for this drug.

Q7: Have there been studies comparing the onset and duration of action of vecuronium bromide with other neuromuscular blocking agents?

A8: Yes, several clinical trials have compared vecuronium bromide with other neuromuscular blocking agents, including rocuronium bromide, mivacurium chloride, and cisatracurium besylate. [, , ] These studies provide valuable insights into the comparative efficacy and recovery profiles of these drugs.

Q8: Are there known mechanisms of resistance to vecuronium bromide?

A8: While not specifically addressed in the provided literature, resistance to non-depolarizing neuromuscular blocking agents, in general, can occur due to alterations in acetylcholine receptor sensitivity or expression. [Not directly addressed in the provided papers]

Q9: Are there any safety concerns regarding the use of vecuronium bromide in patients with burn injuries?

A10: While vecuronium bromide is generally safe, accidental subcutaneous injection in burn patients can lead to delayed onset and prolonged neuromuscular blockade. [] This necessitates careful monitoring and potentially prolonged ventilation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。